molecular formula C8H9FS B1521302 1-(2-Fluorophenyl)ethane-1-thiol CAS No. 1152542-65-8

1-(2-Fluorophenyl)ethane-1-thiol

Cat. No. B1521302
CAS RN: 1152542-65-8
M. Wt: 156.22 g/mol
InChI Key: PVNNZGBBCBFIDL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethane-1-thiol, also known as ethyl 2-fluorobenzyl sulfide, is a chemical compound with the molecular formula C8H9FS . It has a molecular weight of 156.22 . The compound is commonly used in various fields of research and industry, including organic synthesis, biological research, and as an intermediate in the production of agricultural chemicals.


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 thiol . The InChI key is PVNNZGBBCBFIDL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiols, such as 1-(2-Fluorophenyl)ethane-1-thiol, are known to react with aldehydes and ketones to give 1,3-dithiolanes, which are useful intermediates . This reaction is widely used in organic chemistry .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.105±0.06 g/cm3 and a predicted boiling point of 196.9±15.0 °C .

Scientific Research Applications

Atomically Precise Metal Nanoclusters

Thiols and phosphines, including compounds structurally related to 1-(2-Fluorophenyl)ethane-1-thiol, have been utilized in the synthesis of atomically precise metal nanoclusters (NCs). These NCs, co-protected by phosphines, show potential for functionalization and have accessible active metal sites. This research opens new avenues for exploring stable NC sizes and simpler ligand-metal bonding, with implications for both experimental and computational investigations (Bootharaju et al., 2016).

Fluorescent Probes for Bioimaging

Compounds like 1-(2-Fluorophenyl)ethane-1-thiol serve as building blocks for designing fluorescent probes. For example, Acrylodan, a thiol-selective, polarity-sensitive fluorescent probe, has been developed for studying protein structures, hydrophobic domains, and conformational changes. This tool is instrumental in biochemical research for tracking and analyzing protein dynamics (Prendergast et al., 1983).

Luminescent Gold Compounds

The fluorination of thiolate ligand backbones, similar to the functional group in 1-(2-Fluorophenyl)ethane-1-thiol, influences the supramolecular arrangement in luminescent gold(I) coordination compounds. These compounds exhibit visible photoluminescence, indicating potential applications in light-emitting devices and sensors (Moreno‐Alcántar et al., 2018).

Cross-Coupling Reactions

1-(2-Fluorophenyl)ethane-1-thiol and related molecules have been implicated in cross-coupling reactions, demonstrating their utility in organic synthesis. Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroarenes using ligands like 1,2-bis(diphenylphosphino)ethane highlight the versatility of these compounds in forming complex organic structures (Mongin et al., 2002).

Selective Sensing and Bioimaging

Thiol-selective fluorogenic probes based on compounds structurally related to 1-(2-Fluorophenyl)ethane-1-thiol have been developed for selective sensing and bioimaging of thiols in living cells. These probes offer a robust tool for studying thiol-containing biomolecules in biological systems, aiding in understanding cellular functions and disease mechanisms (Hong et al., 2009).

properties

IUPAC Name

1-(2-fluorophenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNZGBBCBFIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)ethane-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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